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Compound of Interest

Compound Name:
5-Methyl-1-propyl-1H-pyrazole-3-

carbohydrazide

CAS No.: 1858256-70-8

Cat. No.: B1472962 Get Quote

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural

core of drugs targeting a wide array of conditions, from cancer and inflammation to viral

infections and metabolic disorders.[1][2][3][4] The carbohydrazide moiety, in particular, is a

versatile functional group known to be a pharmacophore in many therapeutically active

compounds and a key building block for synthesizing more complex heterocyclic systems.[5]

When synthesizing a molecule like 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, the

formation of constitutional isomers is a common challenge. These isomers share the same

molecular formula but differ in the connectivity of their atoms. For instance, the reaction could

potentially yield both the intended 1,3,5-substituted product and its 1,5,3-substituted

regioisomer (3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide). Since even minor structural

changes can dramatically alter a molecule's pharmacological profile, receptor binding affinity,

and metabolic stability, unambiguous structural characterization is not merely a procedural step

but a fundamental requirement for scientific integrity and successful drug development.

This guide provides a comprehensive comparison of the primary analytical techniques used to

differentiate these isomers. As a senior application scientist, this narrative is grounded in the

causality behind experimental choices, offering field-proven insights into designing self-

validating protocols for robust and unequivocal structural elucidation.

The Isomeric Challenge: Defining the Structures
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The primary challenge lies in distinguishing between two key constitutional isomers. The

synthetic route dictates which isomers are likely, but without definitive characterization,

ambiguity remains.

Isomer A: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Isomer B: 3-Methyl-1-propyl-1H-pyrazole-5-carbohydrazide

Beyond these, pyrazoles can also exhibit tautomerism, a phenomenon that can influence their

reactivity and biological interactions.[6][7] While the N-alkylation to a propyl group prevents

annular tautomerism in this specific case, understanding this intrinsic property of the parent

pyrazole ring is crucial for broader context.

A Multi-Pronged Approach to Structural Verification
No single technique should be used in isolation. A robust characterization strategy relies on the

convergence of data from multiple orthogonal methods. This workflow ensures that the

structural assignment is cross-validated, leaving no room for ambiguity.
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Caption: Overall workflow for isomeric characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful and informative technique for distinguishing

constitutional isomers in solution.[6][7] The chemical environment of each proton and carbon

atom is unique, resulting in a distinct spectral fingerprint for each isomer.
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Expertise & Experience: The "Why" Behind the
Spectrum
The key to differentiation lies in the electronic effects of the substituents. The carbohydrazide

group (-CONHNH₂) is strongly electron-withdrawing, while the methyl group (-CH₃) is weakly

electron-donating. These opposing effects create distinct electronic environments around the

pyrazole ring and the N-propyl chain, which are directly reflected in the NMR chemical shifts.

Comparative ¹H and ¹³C NMR Data (Predicted)
The following table summarizes the predicted chemical shifts based on known substituent

effects on the pyrazole nucleus. The most diagnostic signals are highlighted.
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Atom Position
Isomer A (5-Me, 3-

CO)

Isomer B (3-Me, 5-

CO)

Rationale for

Difference

¹H NMR

Pyrazole C4-H ~6.5 ppm ~6.3 ppm

In Isomer A, C4-H is

adjacent to two

electron-donating

groups (N-propyl, C-

methyl). In B, it's

adjacent to the

electron-withdrawing

C5-CO group, causing

a downfield shift.

N-CH₂ (Propyl) ~4.2 ppm ~4.5 ppm

In Isomer B, the N-

CH₂ group is closer to

the strongly electron-

withdrawing C5-

carbohydrazide,

leading to a significant

downfield shift

compared to Isomer

A.

C-CH₃ ~2.3 ppm ~2.5 ppm

The methyl group at

C3 (Isomer B) is

deshielded by the

adjacent N1-propyl

group, shifting it

slightly downfield

compared to the C5

position.

¹³C NMR

Pyrazole C3 ~162 ppm ~150 ppm The direct attachment

of the carbonyl group

in Isomer A causes a
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strong downfield shift

of the C3 signal.

Pyrazole C5 ~148 ppm ~160 ppm

Conversely, the

carbonyl attachment

at C5 in Isomer B

shifts this carbon

signal significantly

downfield.

Pyrazole C4 ~108 ppm ~106 ppm

The chemical shift of

C4 is less affected but

still shows minor

differences based on

the overall electronic

landscape of the ring.

2D NMR: The Key to Unambiguous Assignment
While 1D NMR provides strong evidence, 2D NMR techniques like HMBC and NOESY are

required for an irrefutable assignment.[8] They act as a self-validating system by confirming the

connectivity and spatial relationships predicted by the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond

correlations between protons and carbons. It is the definitive tool for establishing the

connectivity of the pyrazole core.

For Isomer A (5-Me, 3-CO): Expect a crucial correlation between the N-CH₂ protons of the

propyl group and both the C5 (with the methyl group) and the C4 of the pyrazole ring.

For Isomer B (3-Me, 5-CO): Expect a correlation between the N-CH₂ protons and both the

C3 (with the methyl group) and the C4 of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that

are close in space, regardless of their bond connectivity.

For Isomer A (5-Me, 3-CO): A clear NOE correlation will be observed between the N-CH₂

protons and the C5-CH₃ protons, confirming their spatial proximity.
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For Isomer B (3-Me, 5-CO): No such correlation will be present. Instead, an NOE might be

observed between the N-CH₂ protons and the C4-H.

Caption: Key 2D NMR correlations for isomer differentiation.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carbohydrazides as it

helps in observing exchangeable N-H protons.

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate

resolution and signal-to-noise.

2D Spectra Acquisition: Acquire gHMBC and NOESY (or ROESY) spectra. For HMBC,

optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations. For NOESY,

use a mixing time of 500-800 ms.

Data Analysis:

Assign all proton and carbon signals in the 1D spectra.

Use the HMBC spectrum to build the carbon skeleton and confirm the positions of the

substituents relative to the N-propyl group.

Use the NOESY spectrum to cross-validate the assignment by confirming through-space

proximities. The presence or absence of the N-CH₂ to C-CH₃ correlation is the final piece

of evidence.

Mass Spectrometry (MS): Confirmation and
Fragmentation Clues
While mass spectrometry cannot typically distinguish between constitutional isomers based on

molecular weight alone, it plays a crucial confirmatory role.[8]

High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental

composition. The measured mass should be within 5 ppm of the calculated mass for
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C₈H₁₄N₄O, providing high confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation, MS/MS can sometimes

reveal differences between isomers.[9] The stability of the fragment ions can vary based on

the substituent positions. For example, the initial loss of the hydrazide moiety might produce

different daughter ions whose relative abundances could be a diagnostic clue. However, this

is less definitive than NMR and should be considered supporting, not primary, evidence.

Experimental Protocol: MS Analysis
Sample Infusion: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent

(e.g., methanol or acetonitrile with 0.1% formic acid).

HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer

and acquire a full scan spectrum in positive ion mode to determine the accurate mass of the

protonated molecule [M+H]⁺.

MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ parent ion. Compare the

fragmentation patterns of the separated isomers.

X-Ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction is the gold standard for molecular structure elucidation.[1][8] It

provides an unambiguous three-dimensional map of the atoms in the solid state, definitively

resolving the positions of the methyl, propyl, and carbohydrazide groups.

The primary limitation is the requirement to grow a suitable, diffraction-quality single crystal,

which can be a challenging and time-consuming process. However, if successful, the resulting

structure is considered irrefutable proof.

Experimental Protocol: X-Ray Crystallography Workflow
Crystallization: Attempt to grow single crystals by slow evaporation from various solvents and

solvent mixtures (e.g., ethanol, ethyl acetate, methanol/dichloromethane).

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a

controlled temperature (often 100 K).
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Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding precise bond lengths, bond angles, and the definitive connectivity

of the molecule.

Conclusion: An Integrated and Authoritative
Strategy
The structural characterization of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide and its

constitutional isomers requires a logical, multi-technique approach. While IR and MS provide

valuable functional group and formula confirmation, NMR spectroscopy, particularly 2D NMR,

stands as the most powerful and essential tool for differentiation in solution. The strategic use

of HMBC and NOESY experiments provides a self-validating dataset that can unambiguously

establish the molecular structure. When a single crystal can be obtained, X-ray crystallography

offers the ultimate and definitive confirmation. By integrating these techniques, researchers can

ensure the scientific integrity of their work and build a solid foundation for subsequent drug

development efforts.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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